![molecular formula C48H82S3Sn B14199656 [4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane CAS No. 918401-58-8](/img/structure/B14199656.png)
[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane is an organotin compound with a complex molecular structure. It is characterized by the presence of thiophene rings substituted with dodecyl groups and a tributylstannane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 60-80°C
Reagents: Organostannane and organic halide precursors
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and catalyst loading .
Chemical Reactions Analysis
Types of Reactions
[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the stannane moiety.
Substitution: The tributylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Thiophene derivatives without the stannane group
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane has several scientific research applications:
Organic Electronics: Used as a precursor for the synthesis of conjugated polymers and organic semiconductors.
Materials Science: Employed in the development of novel materials with unique electronic properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of [4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane involves its interaction with molecular targets through its thiophene rings and stannane moiety. The compound can participate in electron transfer processes, making it useful in electronic applications. Additionally, its ability to undergo substitution reactions allows it to interact with various biological molecules, potentially affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another thiophene-based compound used in organic electronics.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A compound with similar electronic properties used in the synthesis of OLEDs and organic solar cells.
Uniqueness
[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane is unique due to its specific combination of thiophene rings and a tributylstannane moiety. This structure imparts distinct electronic properties and reactivity, making it valuable in specialized applications such as organic electronics and catalysis .
Properties
CAS No. |
918401-58-8 |
|---|---|
Molecular Formula |
C48H82S3Sn |
Molecular Weight |
874.1 g/mol |
IUPAC Name |
[4,5-bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane |
InChI |
InChI=1S/C36H55S3.3C4H9.Sn/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-34(38-31)33-29-30-37-36(33)35-28-26-32(39-35)24-22-20-18-16-14-12-10-8-6-4-2;3*1-3-4-2;/h25-29H,3-24H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
RLQDEIGARAXYIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(S1)C2=C(SC(=C2)[Sn](CCCC)(CCCC)CCCC)C3=CC=C(S3)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


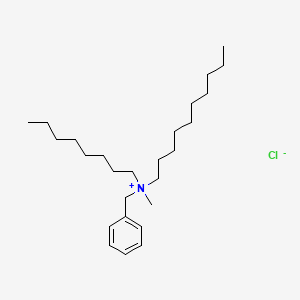
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)
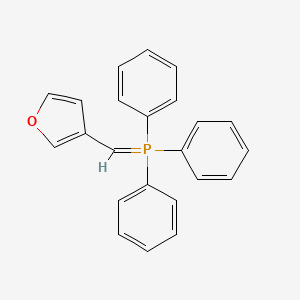

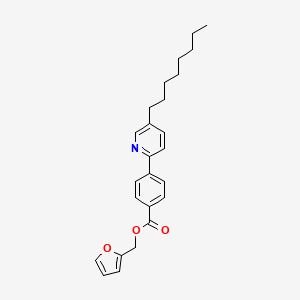
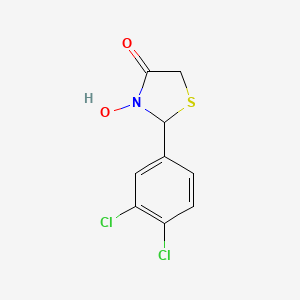
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
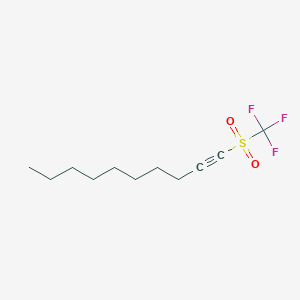
![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)
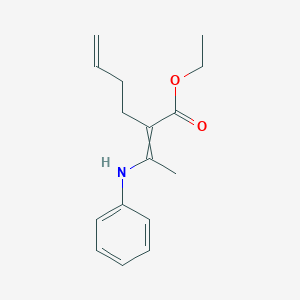
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
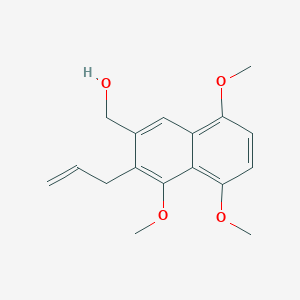
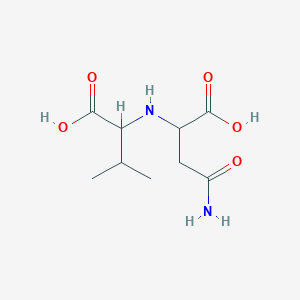
propanedinitrile](/img/structure/B14199672.png)
